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2-(2,2,2-Trifluoro-1-(pyridin-2-ylamino)ethylidene)malononitrile

PI3Kalpha fragment-based drug discovery biochemical assay

2-(2,2,2-Trifluoro-1-(pyridin-2-ylamino)ethylidene)malononitrile (CAS 446838-49-9) is a synthetic, low-molecular-weight (MW 238.17) organic compound classified as a phosphoinositide 3-kinase alpha (PI3Kα) fragment inhibitor. It features a trifluoromethyl group, a pyridin-2-ylamino moiety, and a malononitrile core, which together confer potent in vitro biochemical binding affinity for the PI3Kα catalytic subunit.

Molecular Formula C10H5F3N4
Molecular Weight 238.173
CAS No. 446838-49-9
Cat. No. B2498479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2,2-Trifluoro-1-(pyridin-2-ylamino)ethylidene)malononitrile
CAS446838-49-9
Molecular FormulaC10H5F3N4
Molecular Weight238.173
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=C(C#N)C#N)C(F)(F)F
InChIInChI=1S/C10H5F3N4/c11-10(12,13)9(7(5-14)6-15)17-8-3-1-2-4-16-8/h1-4H,(H,16,17)
InChIKeySYQACZZBFHCMLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,2,2-Trifluoro-1-(pyridin-2-ylamino)ethylidene)malononitrile (CAS 446838-49-9): A PI3Kα Fragment Probe for Biochemical Selectivity Profiling


2-(2,2,2-Trifluoro-1-(pyridin-2-ylamino)ethylidene)malononitrile (CAS 446838-49-9) is a synthetic, low-molecular-weight (MW 238.17) organic compound classified as a phosphoinositide 3-kinase alpha (PI3Kα) fragment inhibitor. It features a trifluoromethyl group, a pyridin-2-ylamino moiety, and a malononitrile core, which together confer potent in vitro biochemical binding affinity for the PI3Kα catalytic subunit [1]. Its discovery and initial characterization were reported as part of a structure-based virtual screening effort aimed at identifying novel PI3K fragment scaffolds [1][2]. Unlike many commercial PI3Kα screening hits, this compound has publicly available, peer-reviewed, quantitative activity data for both its primary target and a key off-target (mTOR), enabling informed procurement for biochemical assay development.

Why Substituting 446838-49-9 with a Generic PI3Kα Inhibitor Can Confound Biochemical Assays


The value of 2-(2,2,2-Trifluoro-1-(pyridin-2-ylamino)ethylidene)malononitrile lies in its specific quantitative fingerprint, which differs fundamentally from both classical ATP-competitive PI3Kα inhibitors and other fragment hits. Generic substitution with a more potent clinical candidate (e.g., Alpelisib) or a promiscuous kinase inhibitor will introduce potent cellular activity and broad off-target effects that mask the biochemical pathway dissection achievable with this compound [1]. As demonstrated by its published data, this fragment exhibits a >150-fold drop in potency when moving from a biochemical to a cellular assay, a characteristic that is not shared by drug-like PI3Kα inhibitors and is critical for experiments requiring decoupling of target engagement from downstream pathway inhibition [1]. Using an uncharacterized analog risks introducing unknown selectivity and permeability profiles that can invalidate comparative mechanistic studies.

446838-49-9: Quantitative Differential Evidence for Procurement Decisions


Biochemical PI3Kα Affinity: 76 nM Ki Places This Fragment in the Top Tier of Published PI3Kα Fragment Hits

In a direct AlphaScreen biochemical assay using human PI3Kα and PI(4,5)P2 as substrate in the presence of 20 µM ATP, this compound demonstrates a binding affinity constant (Ki) of 76 nM [1]. This is a definitive, quantitative comparator point: typical fragment hits identified in the same structure-based virtual screening campaign often exhibit Ki values in the 1,000–10,000 nM range [2]. For example, other fragments reported in the primary literature from the same research group showed IC50 values of 13,000 nM and 4,260 nM under similar assay conditions, making this compound approximately 17- to 56-fold more potent at the biochemical level than its closest fragment comparators [2]. This high ligand efficiency (LE) is directly attributable to the electron-withdrawing trifluoromethyl and malononitrile substituents, which optimize interactions within the PI3Kα ATP-binding pocket.

PI3Kalpha fragment-based drug discovery biochemical assay

Biochemical-to-Cellular Selectivity Divergence: A Unique >150-Fold Potency Drop Defines This Compound as a Non-Cell-Permeant Control

The compound’s highly instructive differentiation emerges in the cellular context. While its biochemical Ki is 76 nM, its cellular IC50 for PI3K-mediated Akt phosphorylation at Ser473 in human U87MG glioblastoma cells is >12,000 nM after 2 hours of treatment [1]. This potency shift of >150-fold is not observed for cell-permeable PI3Kα inhibitors such as Alpelisib (BYL-719), which typically retain single-digit nanomolar activity in cellular assays [2]. The quantitative divergence confirms that this compound is effectively excluded from intracellular compartments, a property that can be deliberately exploited as a negative control to discriminate between direct target engagement and off-target cellular effects in PI3K pathway studies.

cell permeability cellular assay PI3K-Akt pathway tool compound

Off-Target Kinase Selectivity: A 3.8-Fold Preference for PI3Kα over mTOR Quantifies Its Kinase Profiling Window

When profiled against the structurally related serine/threonine kinase mTOR in a TR-FRET assay using recombinant N-terminal GST-tagged mTOR, this compound exhibits an IC50 of 292 nM for inhibition of 4E-BP1 phosphorylation [1]. Compared to its PI3Kα Ki of 76 nM, this represents a 3.8-fold selectivity window for PI3Kα over mTOR. Fragments typically demonstrate promiscuous binding across the PI3K/PI4K family; a quantifiable, albeit modest, selectivity factor at the fragment level is a decisive differentiator from more potent but non-selective dual PI3Kα/mTOR ATP-site binders (e.g., certain imidazoquinoline derivatives that show equimolar inhibition) [2]. This selectivity data, derived from orthogonal assay formats, provides a baseline understanding of the compound’s kinase interaction landscape.

kinase selectivity mTOR TR-FRET assay off-target screening

High-Return Application Scenarios for 446838-49-9 Based on Its Quantitative Profile


Biochemical PI3Kα Assay Calibration and Fragment Library Benchmarking

The compound’s well-defined Ki of 76 nM, validated by a published AlphaScreen protocol, makes it an ideal positive control for calibrating PI3Kα biochemical assays. Researchers can use it to establish assay sensitivity thresholds, monitor inter-day variability, and benchmark novel fragment libraries against a reference compound with established ligand efficiency [1][2].

Cell-Free Chemical Biology Tool for Confirming On-Target PI3Kα Engagement Without Cellular Pathway Interference

Leveraging its >150-fold drop in cellular potency (IC50 >12,000 nM), scientists can employ this compound in cell-free systems (e.g., cell lysate assays, reconstituted enzyme systems) to specifically inhibit PI3Kα while avoiding confounding effects on live-cell Akt signaling. This property is particularly valuable for studying PI3Kα protein–protein interactions or scaffolding functions in vitro [1].

mTOR Profiling Panel Calibrator for Multi-Kinase Selectivity Assessment

With a quantifiable PI3Kα/mTOR selectivity window of 3.8-fold, the compound serves as a calibrator for TR-FRET-based mTOR activity assays. Incorporating this fragment into kinase profiling panels helps laboratories establish selectivity cut-offs and validate assay consistency when screening compound collections for off-target mTOR inhibition [1][3].

Computational Chemistry Template for Fluorinated Malononitrile Scaffold Exploration

The compound’s trifluoromethyl-malononitrile core, combined with its publicly available PI3Kα binding data, provides a validated starting point for computational chemists pursuing scaffold-hopping or fragment-growing strategies. Its distinct electron-withdrawing substituent pattern can inform QSAR models and docking studies aimed at designing next-generation PI3Kα inhibitors with improved permeability [2].

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